

Altiratinib DCC-2701 discovery and mechanism of action

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Compound Focus: Altiratinib

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Primary Kinase Targets and Inhibitory Profile

Altiratinib provides balanced inhibition of key kinases involved in multiple cancer hallmarks. The table below summarizes its primary targets and potency:

Target Kinase	Primary Role in Cancer	Reported IC ₅₀ (nM)	Biological Consequence of Inhibition
MET	Driver of invasiveness and metastasis [1]	2.7 - 4.6 nM [2] [3]	Reduces tumor cell migration and invasion [4]
TIE2 (TEK)	Role in tumor angiogenesis and microenvironment [4]	8.0 nM [3]	Blocks evasive revascularization pathways [5]
VEGFR2	Mediates angiogenesis (new blood vessel formation) [4]	9.2 nM [3]	Inhibits tumor blood vessel formation [6]
TRKA (NTRK1)	Oncogenic driver in various TRK-fusion cancers [7]	0.85 - 0.9 nM [2] [3]	Suppresses growth in TRK-fusion driven tumors [2]
TRKB (NTRK2)	Oncogenic driver [7]	4.6 nM [2] [3]	Suppresses growth in TRK-fusion driven tumors [2]

Target Kinase	Primary Role in Cancer	Reported IC ₅₀ (nM)	Biological Consequence of Inhibition
TRKC (NTRK3)	Oncogenic driver [7]	0.83 - 0.93 nM [2] [3]	Suppresses growth in TRK-fusion driven tumors [2]

Note: IC₅₀ values are from cell-free assays. Slight variations may exist between different sources and experimental conditions.

Mechanism of Action: A Multi-Faceted Attack

Altiratinib's design addresses multiple hallmarks of cancer through a single therapeutic agent [4]. Its mechanism can be visualized as a coordinated attack on different compartments of the tumor.

Altiratinib achieves this multi-compartment inhibition through its unique **type II binding mode** [7]. It binds to the inactive **DFG-out** conformation of its target kinases, stabilizing them in an off state [4] [7]. This is a key differentiator from many other kinase inhibitors (type I) that bind the active DFG-in conformation, and may allow **altiratinib** to overcome certain resistance mutations [7].

Key Experimental Data and Protocols

The following experimental data and protocols from preclinical studies underpin the understanding of **altiratinib**'s activity.

In Vitro Cellular Assays

- **Cellular Phosphorylation Assays:** To measure inhibition of kinase auto-phosphorylation, cells are stimulated with relevant growth factors after pre-incubation with **altiratinib**. For example, in HUVECs, HGF-stimulated MET phosphorylation is inhibited with an IC₅₀ of 2.3 nM, and VEGF-stimulated VEGFR2 phosphorylation with an IC₅₀ of 4.7 nM [2]. Cell lysates are then analyzed by Western blot using phospho-specific antibodies [2].
- **Cell Proliferation/Viability Assays:** Cancer cell lines with specific genetic alterations are treated with **altiratinib**. After 72 hours of incubation, viable cells are quantified using resazurin, measured with a

plate reader (excitation 540 nm / emission 600 nm) [2]. **Altiratinib** potently inhibits proliferation in:

- **MET-amplified cells** (e.g., EBC-1, MKN-45)
- **TRK-fusion positive cells** (e.g., KM-12 with TPM3-TRKA fusion)
- **FLT3-ITD mutant cells** (MV-4-11, IC₅₀ 12 nM) [2] [3]
- **Cell Migration Assay:** **Altiratinib** inhibits HGF-induced migration of A549 lung cancer cells with an IC₅₀ of 13 nM, demonstrating its anti-invasive property [3].

In Vivo Efficacy Models

- **MKN-45 Xenograft Model (MET-driven):** Female nude mice with MKN-45 gastric cancer xenografts were treated with **altiratinib** at 10 and 30 mg/kg, administered orally. The study showed durable inhibition of MET phosphorylation, leading to significant anti-tumor activity [4] [2].
- **U87 Glioblastoma Model:** **Altiratinib**, both alone and in combination with bevacizumab, inhibited tumor growth and invasion in a bevacizumab-resistant glioblastoma model. It also reduced microvascular density and suppressed the infiltration of bone marrow-derived macrophages [5] [8].
- **KM-12 Xenograft Model (TRK-driven):** Oral **altiratinib** treatment inhibited the growth of KM-12 colorectal cancer xenografts in a dose-dependent manner [7].

A key pharmacokinetic finding is that **altiratinib** achieves a **brain:plasma ratio of 0.23** in mice, indicating significant penetration of the blood-brain barrier, which is highly relevant for treating brain tumors and metastases [4] [2].

Clinical Development Status

Altiratinib has progressed to clinical trials for evaluation in humans.

- **Phase 1 Trial (NCT02228811):** This study was designed to evaluate the safety, tolerability, and initial efficacy of **altiratinib** in patients with **locally advanced or metastatic solid tumors**, particularly those with **MET or TRK genomic alterations** [2] [9].
- **Status:** The clinical trial has been **terminated** [9]. The sponsor, Deciphera Pharmaceuticals, has likely reprioritized its clinical pipeline.
- **Orphan Drug Designation:** The U.S. FDA had granted **altiratinib** Orphan Drug status for the treatment of **glioblastoma**, highlighting its potential in this area of high unmet need [5].

Key Differentiators and Significance

- **Overcoming Resistance:** As a type II inhibitor, **altiratinib** has shown preclinical efficacy against certain **NTRK kinase domain mutations** that confer resistance to type I inhibitors like larotrectinib [7].
- **Balanced Multi-Targeting:** Its balanced potency against MET, TIE2, and VEGFR2 allows it to simultaneously block three major pathways involved in tumor revascularization and microenvironment-mediated drug resistance [4] [6].

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